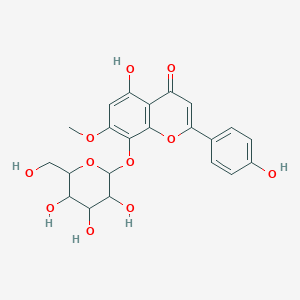

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Descripción

Propiedades

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-30-14-7-12(26)16-11(25)6-13(9-2-4-10(24)5-3-9)31-21(16)20(14)33-22-19(29)18(28)17(27)15(8-23)32-22/h2-7,15,17-19,22-24,26-29H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFXIXFPSFIBMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Technical Overview of its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside that has been identified in the medicinal plant Andrographis paniculata[1]. This plant, belonging to the Acanthaceae family, is widely used in traditional medicine across South and Southeast Asia for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities[2][3][4]. Flavonoids and their glycosides are among the major secondary metabolites in Andrographis paniculata and contribute significantly to its therapeutic effects[2][3]. This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and available data for this compound, aimed at facilitating further research and development.

Natural Sources

The primary documented natural source of this compound is the herb Andrographis paniculata[1]. While this compound has been identified in this species, comprehensive quantitative data detailing its specific concentration in various parts of the plant (leaves, stems, roots) is not extensively available in the current literature. However, studies on the general phytochemical composition of A. paniculata provide insights into its total flavonoid content.

Quantitative Data Summary

Specific quantitative data for this compound is not available in the reviewed literature. The table below summarizes the total flavonoid and other relevant constituent contents from Andrographis paniculata as reported in various studies, which can serve as a preliminary reference.

| Plant Part | Constituent | Method of Analysis | Reported Content | Reference |

| Aerial Parts | Total Flavonoids | Spectrophotometry | Not Specified | [5] |

| Leaves | Total Flavonoids | Not Specified | High antioxidant activity correlated to flavonoid content | [4] |

| Whole Plant | Andrographolide (Diterpenoid) | HPLC | ~4% in dried whole plant | [6] |

| Stem | Andrographolide (Diterpenoid) | HPLC | 0.8-1.2% in dried stem | [6] |

| Leaf | Andrographolide (Diterpenoid) | HPLC | 0.5-6% in dried leaf | [6] |

| Roots | Various Flavonoids | Chromatography | Qualitative identification of 20 flavonoids | [7] |

Experimental Protocols: Isolation of Flavonoids from Andrographis paniculata

While a specific, detailed protocol for the isolation of this compound is not explicitly outlined in the available literature, a general methodology for the extraction and separation of flavonoids from A. paniculata can be described based on published studies[5][6]. The following is a composite protocol.

Plant Material Preparation and Extraction

-

Drying and Pulverization: The aerial parts (or specific parts like leaves) of Andrographis paniculata are collected and shade-dried at room temperature until a constant weight is achieved. The dried material is then ground into a coarse powder.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent. 85% ethanol (B145695) (EtOH) has been effectively used for the extraction of flavonoids from the aerial parts of A. paniculata[5]. Maceration or Soxhlet extraction are common techniques. The extraction is typically repeated multiple times to ensure maximum yield.

-

Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation of the Crude Extract

-

The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297) (EtOAc), and n-butanol. Flavonoid glycosides, being polar in nature, are often enriched in the ethyl acetate and n-butanol fractions.

Chromatographic Purification

-

Column Chromatography: The flavonoid-rich fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over a stationary phase like silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of chloroform-methanol or ethyl acetate-methanol can be used. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing similar flavonoid profiles (as determined by TLC) are pooled and may be further purified using a Sephadex LH-20 column with methanol (B129727) as the mobile phase. This step is effective for separating flavonoids from other classes of compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): For the final purification and isolation of individual flavonoid glycosides like this compound, preparative HPLC is often employed. An ODS (C18) column is commonly used with a mobile phase consisting of a mixture of methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Structure Elucidation

The structure of the isolated compound is confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the complete chemical structure, including the aglycone and the sugar moiety, and their linkage.

Experimental Workflow Diagram

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the scientific literature detailing the biological activities and associated signaling pathways of purified this compound. However, the broader class of flavonoids and extracts from Andrographis paniculata are known to possess significant pharmacological properties.

-

Potential Anti-inflammatory and Antioxidant Activities: Flavonoids are well-documented as potent antioxidants and anti-inflammatory agents[4]. It is plausible that this compound contributes to the overall anti-inflammatory and antioxidant effects of A. paniculata extracts. Further in vitro and in vivo studies are warranted to investigate these potential activities.

-

Glycosylation and Bioavailability: The presence of a glucose moiety can significantly influence the solubility, stability, and bioavailability of flavonoids[2]. The glycosylation of the parent aglycone may alter its pharmacokinetic profile, potentially enhancing its absorption and distribution in biological systems.

Future Directions

The limited availability of data on this compound highlights several key areas for future research:

-

Quantitative Analysis: Development and validation of a sensitive and specific analytical method, such as HPLC-MS/MS, for the accurate quantification of this compound in different parts of Andrographis paniculata and in its various extracts.

-

Biological Screening: A systematic evaluation of the biological activities of the purified compound, including its antioxidant, anti-inflammatory, anti-cancer, and antimicrobial properties.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

-

Pharmacokinetic Studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to assess its potential as a therapeutic agent.

Conclusion

This compound is a natural product found in the medicinally important plant Andrographis paniculata. While its presence has been confirmed, there is a significant opportunity for further research to fully characterize its quantitative distribution, biological activities, and therapeutic potential. The methodologies and information presented in this guide provide a foundational framework for researchers and drug development professionals to advance the scientific understanding of this promising flavonoid glycoside.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Functional characterization of three flavonoid glycosyltransferases from Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Andrographolide, A Natural Antioxidant: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Studies on flavonoids of Andrographis paniculata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Chemical constituents from roots of Andrographis paniculata] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Flavonoid: A Technical Deep Dive into 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside that has been identified as a constituent of Andrographis paniculata (family Acanthaceae), a plant with a long history of use in traditional medicine.[1] As a member of the flavonoid class, this compound is of significant interest to the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its discovery, physicochemical properties, and what is known about its biological context. While specific biological activity and mechanistic studies on this particular flavonoid are not extensively documented in publicly available literature, this guide aims to consolidate the existing foundational knowledge and provide a framework for future research.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for any research and development endeavor. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 710952-13-9 | [2] |

| Molecular Formula | C22H22O11 | [1][2] |

| Molecular Weight | 462.40 g/mol | [1] |

| Class | Flavonoids | [1] |

Discovery and Sourcing

This compound is a naturally occurring compound isolated from the medicinal plant Andrographis paniculata.[1] This plant is a rich source of various phytochemicals, including a wide array of flavonoids and diterpenoids.[3][4][5] The general workflow for the discovery and isolation of flavonoid glycosides from plant material typically involves a series of extraction and chromatographic steps.

General Experimental Workflow for Isolation

Caption: Generalized workflow for flavonoid isolation.

Detailed Methodologies (General Protocols)

While a specific protocol for this compound is not available, the following are general methodologies adapted from literature on the phytochemical analysis of Andrographis paniculata.[3][4][5]

Extraction

-

Objective: To extract a broad range of phytochemicals from the plant material.

-

Protocol:

-

Air-dry the aerial parts of Andrographis paniculata at room temperature and grind into a coarse powder.

-

Macerate the powdered plant material with 80% ethanol (or methanol) at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process three times with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Fractionation

-

Objective: To separate the crude extract into fractions with different polarities.

-

Protocol:

-

Suspend the crude extract in distilled water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol.

-

Collect each solvent fraction and concentrate them to dryness. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

Chromatographic Purification

-

Objective: To isolate individual compounds from the enriched fractions.

-

Protocol:

-

Subject the flavonoid-rich fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity with methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Pool fractions containing similar compounds based on their TLC profiles.

-

Further purify the pooled fractions using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation

-

Objective: To determine the chemical structure of the isolated compound.

-

Protocol:

-

Mass Spectrometry (MS): Obtain the high-resolution mass spectrum to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra to establish the connectivity of protons and carbons and determine the complete structure of the aglycone and the sugar moiety, as well as their linkage.

-

UV-Vis Spectroscopy: Analyze the UV spectrum with and without shift reagents to gain information about the hydroxylation pattern of the flavonoid skeleton.

-

Acid Hydrolysis: To confirm the identity of the sugar moiety, perform acid hydrolysis of the glycoside, followed by chromatographic analysis of the sugar.

-

Potential Biological Activity and Signaling Pathways (Hypothesized)

While direct experimental evidence for the biological activity of this compound is lacking in the reviewed literature, the broader class of flavonoids from Andrographis paniculata has been reported to possess various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.[6][7] Methoxyflavones, in particular, have been noted for their potential to induce cell death in cancer cell lines.[8]

Based on the known activities of structurally similar flavonoids, it can be hypothesized that this compound might modulate key cellular signaling pathways involved in inflammation and cancer.

Hypothesized Signaling Pathway Modulation

The following diagram illustrates a potential mechanism of action for a generic flavonoid with anti-inflammatory properties, a pathway that could be investigated for this compound.

Caption: Hypothesized anti-inflammatory signaling pathway.

Conclusion and Future Directions

This compound represents an intriguing yet understudied natural product from the well-known medicinal plant Andrographis paniculata. While its basic physicochemical properties are documented, a significant gap exists in the scientific literature regarding its specific biological activities and mechanisms of action. The lack of a detailed, publicly accessible discovery and characterization paper hinders the ability to replicate its isolation and fully understand its chemical properties.

Future research should focus on:

-

Re-isolation and Definitive Structure Elucidation: A thorough phytochemical investigation of Andrographis paniculata to re-isolate this compound and publish its complete spectral data.

-

Biological Screening: Comprehensive in vitro and in vivo studies to evaluate its potential anticancer, anti-inflammatory, antioxidant, and other pharmacological activities.

-

Mechanistic Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular targets.

Such studies are crucial to unlock the potential of this compound as a lead compound for drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. phytojournal.com [phytojournal.com]

- 5. globalscientificjournal.com [globalscientificjournal.com]

- 6. caringsunshine.com [caringsunshine.com]

- 7. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]

The Biosynthesis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 5,8,4'-trihydroxy-7-methoxyflavone 8-O-glucoside, a naturally occurring flavonoid isolated from the medicinal plant Andrographis paniculata.[1] This document details the proposed enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the core biochemical transformations.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is believed to proceed from the central flavonoid precursor, naringenin, through a series of hydroxylation, methylation, and glycosylation steps. The immediate precursor to the target molecule is likely isoscutellarein (B191613) (5,7,8,4'-tetrahydroxyflavone). The proposed pathway involves two key enzymatic modifications of isoscutellarein: regiospecific O-methylation at the 7-hydroxyl group, followed by O-glucosylation at the 8-hydroxyl group.

The proposed biosynthetic pathway is as follows:

-

General Flavonoid Biosynthesis: The pathway begins with the general phenylpropanoid pathway, leading to the formation of chalcone, which is then isomerized to the flavanone (B1672756) naringenin.

-

Formation of Apigenin (B1666066): Naringenin is converted to the flavone (B191248) apigenin by flavone synthase (FNS).

-

Hydroxylation to form Isoscutellarein: Apigenin undergoes hydroxylation at the C8 position by a flavonoid 8-hydroxylase (F8H) to yield isoscutellarein (5,7,8,4'-tetrahydroxyflavone).

-

7-O-Methylation: Isoscutellarein is then methylated at the 7-hydroxyl group by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) to produce 5,8,4'-trihydroxy-7-methoxyflavone.

-

8-O-Glucosylation: Finally, a UDP-dependent glycosyltransferase (UGT) catalyzes the transfer of a glucose moiety from UDP-glucose to the 8-hydroxyl group of 5,8,4'-trihydroxy-7-methoxyflavone, yielding the final product, this compound.

dot graph "Biosynthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Naringenin [label="Naringenin"]; Apigenin [label="Apigenin"]; Isoscutellarein [label="Isoscutellarein\n(5,7,8,4'-Tetrahydroxyflavone)"]; Intermediate [label="5,8,4'-Trihydroxy-7-methoxyflavone"]; FinalProduct [label="5,8,4'-Trihydroxy-7-methoxyflavone\n8-O-glucoside", fillcolor="#FBBC05", fontcolor="#202124"];

Naringenin -> Apigenin [label="Flavone Synthase (FNS)"]; Apigenin -> Isoscutellarein [label="Flavonoid 8-Hydroxylase (F8H)"]; Isoscutellarein -> Intermediate [label="Flavonoid 7-O-Methyltransferase (FOMT)\n+ SAM"]; Intermediate -> FinalProduct [label="Flavonoid 8-O-Glucosyltransferase (F8GT)\n+ UDP-Glucose"]; } . Figure 1: Proposed biosynthetic pathway for this compound.

Enzymology and Quantitative Data

While the complete enzymatic pathway for the synthesis of this compound has not been fully elucidated in a single study, research on related enzymes from various plant species provides insights into the potential catalytic activities and substrate specificities.

Flavonoid O-Methyltransferases (FOMTs)

The methylation of the 7-hydroxyl group of isoscutellarein is a critical step. Flavonoid O-methyltransferases exhibit high regio- and substrate-specificity. While an enzyme specific for isoscutellarein 7-O-methylation has not been characterized, studies on other flavonoid 7-O-methyltransferases provide valuable comparative data. For instance, a flavonoid 7-O-methyltransferase from Citrus reticulata (CrOMT2) has been shown to methylate the 7-OH of baicalein.[2]

Table 1: Kinetic Parameters of Selected Flavonoid O-Methyltransferases

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source Organism |

| CrOMT2 | Luteolin | 7.6 | 0.02 | 2707.9 | Citrus reticulata[2] |

| CrOMT2 | Tricetin | 8.7 | 0.02 | 2450.8 | Citrus reticulata[2] |

| CrOMT2 | Baicalein | 8.2 | 0.004 | 536.6 | Citrus reticulata[2] |

| CrOMT2 | Quercetin | 2.0 | 0.003 | 1450.0 | Citrus reticulata[2] |

| CrOMT2 | Eriodictyol | 4.6 | 0.008 | 1650.8 | Citrus reticulata[2] |

Note: Data for isoscutellarein is not currently available.

Flavonoid O-Glucosyltransferases (FOGTs)

The final step in the biosynthesis is the glucosylation of the 8-hydroxyl group. Glucosyltransferases from Andrographis paniculata have been identified and characterized, some of which exhibit activity towards the 7-OH position of flavonoids.[3][4][5][6][7] While an 8-O-glucosyltransferase specific to 5,8,4'-trihydroxy-7-methoxyflavone has not been isolated from this plant, the existence of flavonoid glucosyltransferases with broad substrate specificity suggests a similar enzyme is responsible for this final step.

Table 2: Substrate Specificity of Characterized Glucosyltransferases from Andrographis paniculata

| Enzyme | Substrates Glycosylated | Preferred Position |

| ApUGT3 | Flavones, Isoflavones, Flavanones, Flavonols, Dihydrochalcones | 7-OH[4][6] |

| ApUFGTs (three identified) | Flavones, Isoflavones, Flavanones, Flavonols, Dihydrochalcones | 7-OH[3][5][7] |

Note: Specific activity towards 5,8,4'-trihydroxy-7-methoxyflavone or glucosylation at the 8-OH position has not been reported for these enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of the biosynthetic pathway of this compound.

In Vitro Flavonoid O-Methyltransferase Assay

This protocol is adapted from studies on flavonoid O-methyltransferases and can be optimized for the specific substrate isoscutellarein.

Objective: To determine the 7-O-methylation activity of a candidate OMT on isoscutellarein.

Materials:

-

Purified recombinant O-methyltransferase

-

Isoscutellarein (substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

Tris-HCl buffer (pH 7.5-8.0)

-

Methanol (HPLC grade)

-

Formic acid (for HPLC mobile phase)

-

Acetonitrile (B52724) (HPLC grade)

-

Microcentrifuge tubes

-

Incubator or water bath

-

HPLC system with a C18 column and UV/Vis or MS detector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 8.0)

-

10 µM Isoscutellarein (dissolved in DMSO, final DMSO concentration <1%)

-

100 µM S-adenosyl-L-methionine (SAM)

-

1-5 µg of purified recombinant O-methyltransferase

-

Make up the final volume to 100 µL with sterile distilled water.

-

-

Incubation: Incubate the reaction mixture at 30-37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume (100 µL) of ice-cold methanol.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 10 minutes to pellet any precipitated protein.

-

HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to detect the formation of 5,8,4'-trihydroxy-7-methoxyflavone.

-

Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient could be: 0-20 min, 30-70% A; 20-22 min, 70-100% A; 22-30 min, 100% A.[8]

-

Flow Rate: 0.25 mL/min[8]

-

Detection: Monitor at a wavelength of 280 nm and 365 nm.[8]

-

-

Product Identification: Compare the retention time and UV spectrum of the product peak with an authentic standard of 5,8,4'-trihydroxy-7-methoxyflavone, if available. Mass spectrometry can be used for definitive identification.

dot digraph "OMT_Assay_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="Prepare Reaction Mixture\n(Enzyme, Isoscutellarein, SAM, Buffer)"]; B [label="Incubate at 30-37°C"]; C [label="Terminate Reaction\n(add Methanol)"]; D [label="Centrifuge"]; E [label="Analyze Supernatant by HPLC"]; F [label="Identify Product"];

A -> B; B -> C; C -> D; D -> E; E -> F; } . Figure 2: General workflow for an in vitro flavonoid O-methyltransferase assay.

In Vitro Flavonoid O-Glucosyltransferase Assay

This protocol is based on general methods for characterizing flavonoid UGTs and can be adapted for the substrate 5,8,4'-trihydroxy-7-methoxyflavone.

Objective: To determine the 8-O-glucosylation activity of a candidate UGT on 5,8,4'-trihydroxy-7-methoxyflavone.

Materials:

-

Purified recombinant UGT

-

5,8,4'-trihydroxy-7-methoxyflavone (substrate)

-

Uridine diphosphate (B83284) glucose (UDP-glucose) (sugar donor)

-

Tris-HCl buffer (pH 7.5)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (for HPLC mobile phase)

-

Microcentrifuge tubes

-

Incubator or water bath

-

HPLC system with a C18 column and UV/Vis or MS detector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

100 µM 5,8,4'-trihydroxy-7-methoxyflavone (dissolved in DMSO, final DMSO concentration <1%)

-

1 mM UDP-glucose

-

1-5 µg of purified recombinant UGT

-

Make up the final volume to 100 µL with sterile distilled water.

-

-

Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding an equal volume (100 µL) of ice-cold methanol.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 10 minutes.

-

HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to detect the formation of this compound.

-

Product Identification: Confirm the identity of the product by comparing its retention time and UV spectrum with an authentic standard of this compound and by using mass spectrometry.

dot digraph "UGT_Assay_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="Prepare Reaction Mixture\n(Enzyme, Substrate, UDP-Glucose, Buffer)"]; B [label="Incubate at 30-37°C"]; C [label="Terminate Reaction\n(add Methanol)"]; D [label="Centrifuge"]; E [label="Analyze Supernatant by HPLC"]; F [label="Identify Product"];

A -> B; B -> C; C -> D; D -> E; E -> F; } . Figure 3: General workflow for an in vitro flavonoid O-glucosyltransferase assay.

Conclusion

The biosynthesis of this compound represents a specialized branch of the flavonoid metabolic pathway. While the complete sequence of enzymatic reactions in Andrographis paniculata is yet to be fully elucidated, the proposed pathway involving the key intermediates apigenin and isoscutellarein, followed by specific methylation and glucosylation events, provides a strong framework for further investigation. The characterization of O-methyltransferases and UDP-glucosyltransferases with the requisite substrate and regiospecificity from A. paniculata or other plant sources will be crucial for a definitive understanding of this pathway and for potential biotechnological applications in the production of this and related bioactive flavonoids. The experimental protocols outlined in this guide provide a starting point for researchers aiming to isolate and characterize the enzymes involved in this intricate biosynthetic process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Functional characterization of three flavonoid glycosyltransferases from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 9. Glycosidic Flavonoids Analyzed with HPLC - AppNote [mtc-usa.com]

- 10. longdom.org [longdom.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid compound that has been identified and isolated from the medicinal plant Andrographis paniculata.[1][2][3] As a member of the flavonoid class, it is of interest to the scientific community for its potential biological activities. This technical guide provides a summary of the currently available physical and chemical property data for this specific flavone (B191248) glucoside. However, it is important to note that detailed experimental data regarding its biological activity, specific isolation and purification protocols, and comprehensive spectral analyses are not extensively available in the public domain.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. The data is a combination of information from various chemical databases and supplier websites. It should be noted that some of these properties are predicted rather than experimentally determined.

| Property | Value | Source(s) |

| Molecular Formula | C22H22O11 | [4][5] |

| Molecular Weight | 462.40 g/mol | [1][4] |

| CAS Number | 710952-13-9 | [4][5] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | 821.9 ± 65.0 °C at 760 mmHg (predicted) | [4] |

| Density | 1.6 ± 0.1 g/cm³ (predicted) | [4] |

| Flash Point | 288.1 ± 27.8 °C (predicted) | [4] |

| Solubility | Not available | - |

| LogP | 0.05850 (predicted) | [5] |

| Polar Surface Area (PSA) | 179.28 Ų (predicted) | [5] |

Spectral Data

Detailed experimental spectral data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectra, are not currently available in the reviewed literature. Such data is crucial for the unambiguous identification and characterization of the compound.

Experimental Protocols

Isolation and Purification

While this compound is known to be isolated from Andrographis paniculata, a detailed, step-by-step experimental protocol for its specific isolation and purification has not been published. General methods for the extraction of flavonoids from Andrographis paniculata typically involve the following steps:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol.

-

Fractionation: The crude extract is then partitioned with solvents of varying polarity, such as n-hexane, ethyl acetate, and water, to separate compounds based on their polarity.

-

Chromatography: The targeted flavonoid-containing fraction is subjected to various chromatographic techniques, such as silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate the pure compound.

A generalized workflow for flavonoid isolation is depicted below.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activities or the associated signaling pathways of this compound. Research into the pharmacological properties of this compound is a potential area for future investigation.

Conclusion

This compound is a known natural product isolated from Andrographis paniculata. While its basic chemical identity has been established, there is a significant lack of in-depth experimental data. For researchers and drug development professionals, this presents both a challenge and an opportunity. The characterization of its physical and chemical properties, the development of robust isolation protocols, and the investigation of its potential biological activities and mechanisms of action are all areas that warrant further scientific exploration.

References

An In-depth Technical Guide to 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside isolated from the medicinal plant Andrographis paniculata (Burm. f.) Nees, a member of the Acanthaceae family.[1][2][3] This plant has a long history of use in traditional medicine, particularly in South and Southeast Asia, for treating a variety of ailments due to its anti-inflammatory, antiviral, and antioxidant properties.[4][5] Flavonoids and their glycosides are among the major bioactive secondary metabolites found in Andrographis paniculata.[4][6] This technical guide provides a comprehensive overview of this compound, including its nomenclature, chemical properties, and a proposed mechanism of action based on the known biological activities of flavonoids from Andrographis paniculata.

Nomenclature and Chemical Properties

A clear and unambiguous identification of a chemical entity is crucial for research and development. This section provides alternative names and key chemical identifiers for this compound.

Table 1: Alternative Names, Synonyms, and Identifiers

| Category | Identifier |

| Systematic Name | 8-(β-D-Glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one |

| CAS Number | 710952-13-9[1][7][8] |

| Molecular Formula | C22H22O11[1][7][8] |

| Molecular Weight | 462.40 g/mol [1][9] |

Table 2: Physicochemical Properties

| Property | Value |

| Polar Surface Area (PSA) | 179.28 Ų[7][8] |

| LogP | 0.05850[8] |

| Hydrogen Bond Donor Count | 6[7] |

| Hydrogen Bond Acceptor Count | 11[7] |

Experimental Protocols: Extraction and Isolation

The following is a generalized protocol for the extraction and isolation of flavonoids, including this compound, from Andrographis paniculata. This protocol is a composite of several reported methods and may require optimization for specific laboratory conditions and research goals.

General Extraction Workflow

Caption: General workflow for the extraction and purification of flavonoids.

Detailed Methodologies

-

Plant Material Preparation: Dried aerial parts of Andrographis paniculata are ground into a coarse powder.

-

Extraction: The powdered plant material is subjected to maceration with 96% ethanol for a period of 24 to 72 hours, often repeated three times to ensure exhaustive extraction.[10] Alternatively, Soxhlet extraction or ultrasound-assisted extraction can be employed. The resulting extracts are filtered and combined.

-

Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate. The flavonoid glycosides are typically enriched in the ethyl acetate fraction.

-

Purification: The ethyl acetate fraction is subjected to column chromatography for further purification. Common stationary phases include silica gel, polyamide, and macro-porous adsorption resins. The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol (B129727) of increasing polarity.

-

Analysis and Identification: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions containing the compound of interest are pooled, and the final purification can be achieved by preparative HPLC. The structure of the isolated compound is then elucidated using spectroscopic methods such as UV, MS, and NMR.

Biological Activity and Proposed Signaling Pathway

While specific quantitative data on the biological activity of this compound is limited in the current literature, flavonoids from Andrographis paniculata are well-documented to possess significant anti-inflammatory properties.[11][12][13] A key mechanism underlying the anti-inflammatory effects of these flavonoids is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][14][15]

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2).[10][16] Flavonoids from Andrographis paniculata have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of COX-2 and other inflammatory mediators.[16]

Based on this evidence, a proposed mechanism of action for this compound is the inhibition of the NF-κB signaling pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a naturally occurring flavonoid with potential for further investigation in drug discovery and development. While direct experimental data on its biological activity is still emerging, its origin from Andrographis paniculata, a plant with well-established medicinal properties, and its classification as a flavonoid, suggest that it likely contributes to the plant's therapeutic effects. The proposed anti-inflammatory mechanism through the inhibition of the NF-κB pathway provides a strong rationale for future studies to explore its therapeutic potential in inflammatory diseases. This technical guide serves as a foundational resource for researchers interested in this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Functional characterization of three flavonoid glycosyltransferases from Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Flavonoids and andrographolides from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. lookchem.com [lookchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Andrographis Paniculata (Burm. F.) Flavonoid Compound and Prevention of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An in vitro study of anti-inflammatory activity of standardised Andrographis paniculata extracts and pure andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro anti-inflammatory and wound healing properties of Andrographis echioides and Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of Natural Extracts of Andrographis paniculata That Target Lipid-Dependent Cancer Pathways: A View from the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biomedgrid.com [biomedgrid.com]

- 16. Activities of Andrographis paniculata (AS201-01) Tablet on Cox-2 and Prostaglandin Expression of Placental of Plasmodium berghei Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Flavonoid Profile of Scutellaria baicalensis: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the inquiry regarding the presence and characteristics of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside within the medicinal plant Scutellaria baicalensis, commonly known as Chinese skullcap. Following a comprehensive review of the scientific literature, it must be noted that This compound has not been identified as a constituent of Scutellaria baicalensis . While this specific flavonoid glycoside is found in other medicinal plants, such as Andrographis paniculata, current phytochemical analyses of Scutellaria baicalensis do not support its presence.

The primary focus of flavonoid research in Scutellaria baicalensis has been on a distinct set of compounds, particularly 4'-deoxyflavones, which are relatively rare in the plant kingdom and contribute significantly to the plant's therapeutic properties. The roots of S. baicalensis are particularly rich in these bioactive flavonoids, which include baicalin (B1667713), wogonoside, baicalein, and wogonin[1][2][3].

While the requested detailed guide on this compound in Scutellaria baicalensis cannot be provided due to the absence of this compound in the plant, this guide will instead focus on the well-documented and pharmacologically significant flavonoids that are central to the bioactivity of Scutellaria baicalensis.

Key Flavonoids Identified in Scutellaria baicalensis

Scutellaria baicalensis is a rich source of a variety of flavonoids, with over 126 small molecules isolated from the plant[4]. The major bioactive flavonoids can be categorized as follows:

-

Flavone Glucuronides: Baicalin and Wogonoside are the most abundant flavonoids in the dried roots of S. baicalensis.

-

Flavone Aglycones: Baicalein and Wogonin are the corresponding aglycones of baicalin and wogonoside, respectively.

-

Other Flavonoids: A variety of other flavonoids have also been isolated, including oroxylin A, scutellarein, and chrysin, along with their respective glycosides[5]. A related compound, 5,7,4'-trihydroxy-8-methoxyflavone (isoscutellarein-8-methylether), has been isolated from the roots of Scutellaria baicalensis and has demonstrated antiviral activity[6].

Quantitative Data on Major Flavonoids

The concentration of the primary flavonoids in Scutellaria baicalensis can vary depending on factors such as the plant's age, growing conditions, and the specific part of the root being analyzed. The following table summarizes representative quantitative data for the four major flavonoids found in the roots.

| Flavonoid | Chemical Structure | Typical Concentration Range (mg/g of dried root) | References |

| Baicalin | 5,6,7-trihydroxyflavone 7-O-β-D-glucuronide | 50 - 150 | [1][2] |

| Wogonoside | 5,7-dihydroxy-8-methoxyflavone 7-O-β-D-glucuronide | 10 - 50 | [1][2] |

| Baicalein | 5,6,7-trihydroxyflavone | 1 - 20 | [1][2] |

| Wogonin | 5,7-dihydroxy-8-methoxyflavone | 1 - 10 | [1][2] |

Experimental Protocols: Isolation and Quantification of Major Flavonoids

The following provides a generalized methodology for the extraction, isolation, and quantification of the major flavonoids from Scutellaria baicalensis roots, based on commonly cited laboratory practices.

Extraction

-

Objective: To extract flavonoids from the dried root material.

-

Protocol:

-

Obtain dried roots of Scutellaria baicalensis and grind them into a fine powder.

-

Perform extraction using a solvent such as methanol, ethanol (B145695), or a mixture of ethanol and water. Soxhlet extraction or ultrasonication-assisted extraction are common methods.

-

For example, reflux extraction with 70% ethanol for 2 hours is a frequently used method.

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Isolation (Preparative High-Performance Liquid Chromatography)

-

Objective: To isolate individual flavonoid compounds from the crude extract.

-

Protocol:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol).

-

Utilize a preparative HPLC system equipped with a C18 column.

-

Employ a gradient elution system, typically with a mobile phase consisting of water with a small percentage of acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

The gradient is programmed to increase the proportion of the organic solvent over time, allowing for the separation of compounds with different polarities.

-

Collect fractions at different retention times corresponding to the peaks of the target flavonoids, as monitored by a UV detector (typically at wavelengths around 280 nm and 320 nm).

-

Evaporate the solvent from the collected fractions to obtain the purified compounds.

-

Quantification (Analytical High-Performance Liquid Chromatography)

-

Objective: To determine the concentration of the major flavonoids in an extract.

-

Protocol:

-

Prepare a standard solution of each purified flavonoid of known concentration.

-

Use an analytical HPLC system with a C18 column and a UV detector.

-

Inject a known volume of the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject a known volume of the plant extract (appropriately diluted).

-

Identify the peaks of the target flavonoids in the extract's chromatogram based on their retention times compared to the standards.

-

Quantify the amount of each flavonoid in the extract by comparing their peak areas to the calibration curve.

-

Biosynthesis of Major Flavonoids in Scutellaria baicalensis

The biosynthesis of the characteristic 4'-deoxyflavones in the roots of Scutellaria baicalensis follows a specialized pathway that diverges from the classic flavonoid biosynthesis pathway found in the aerial parts of the plant.

References

- 1. The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antiviral activity of plant flavonoid, 5,7,4'-trihydroxy-8-methoxyflavone, from the roots of Scutellaria baicalensis against influenza A (H3N2) and B viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolation of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside from Andrographis paniculata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of the flavonoid 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside from the medicinal plant Andrographis paniculata. This document details the necessary experimental protocols, presents relevant quantitative data, and includes a visual workflow to facilitate understanding and replication of the isolation process.

Introduction

Andrographis paniculata (Burm. f.) Nees, a member of the Acanthaceae family, is a medicinal plant widely used in traditional medicine, particularly in Asia.[1] Its therapeutic properties are attributed to a rich diversity of phytochemicals, with diterpenoids and flavonoids being the major bioactive constituents.[2][1][3] Among the various flavonoids present in this plant, this compound is a notable compound.[4][5] This guide focuses on the systematic approach to isolate this specific flavonoid glycoside.

Phytochemical Composition of Andrographis paniculata

Before delving into the specific isolation protocol, it is essential to understand the general phytochemical landscape of Andrographis paniculata. The plant contains a high percentage of alkaloids and flavonoids.[6] The quantitative phytochemical analysis of the leaves reveals the presence of various classes of compounds, as summarized in the table below.

Table 1: Quantitative Phytochemical Analysis of Andrographis paniculata Leaves

| Phytochemical Constituent | Percentage (%) |

| Alkaloids | 63.75 |

| Flavonoids | 23.01 |

| Tannin | 4.57 |

| Anthracyanin | 3.32 |

| Saponin | 2.87 |

| Carotenoids | 1.72 |

| Phenol | 0.51 |

| Steroids | 0.50 |

| Glycoside | 0.45 |

| Terpenoids | 0.30 |

| Source: Global Scientific Journal[6] |

Isolation Protocol for this compound

The isolation of flavonoids from Andrographis paniculata typically involves solvent extraction followed by chromatographic separation techniques.[7] The following protocol is a synthesized methodology based on established procedures for flavonoid isolation from this plant.

Plant Material Preparation

-

Collection and Authentication : Obtain fresh aerial parts of Andrographis paniculata. The plant material should be botanically identified and authenticated. A voucher specimen should be deposited in a herbarium for reference.[8]

-

Washing and Drying : Wash the plant material thoroughly with distilled water to remove any surface contaminants.[8] The cleaned material should then be sun-dried or dried in an oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.[8]

-

Grinding : Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.[8]

Extraction

The extraction process aims to selectively draw out the desired flavonoids from the plant matrix.

-

Primary Extraction : Macerate the powdered plant material in 85-95% ethanol (B145695) (EtOH) at a 1:10 plant-to-solvent ratio.[1][8] This process should be carried out over an extended period (e.g., overnight) to ensure thorough extraction.[9]

-

Filtration and Concentration : Filter the extract to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature of 40°C to obtain the crude ethanol extract.[8]

Fractionation

Fractionation separates the crude extract into fractions with varying polarities, which helps in isolating the target compound.

-

Solvent-Solvent Partitioning : The crude ethanol extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297) (EtOAc).[9][10] Flavonoids are typically enriched in the ethyl acetate fraction.[1]

Chromatographic Purification

Column chromatography is a crucial step for the purification of the target flavonoid from the enriched fraction.

-

Silica (B1680970) Gel Column Chromatography : The ethyl acetate fraction is subjected to silica gel column chromatography.[7][10] The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.[10][11]

-

Sephadex LH-20 and ODS Column Chromatography : Further purification can be achieved using Sephadex LH-20 and/or octadecylsilyl (ODS) column chromatography to separate compounds with similar polarities.[7]

-

High-Performance Liquid Chromatography (HPLC) : Final purification to obtain the highly pure this compound is performed using preparative HPLC.[7]

The overall workflow for the isolation process is depicted in the following diagram:

References

- 1. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Qualitative and Quantitative Analysis of Andrographis paniculata by Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. globalscientificjournal.com [globalscientificjournal.com]

- 7. [Studies on flavonoids of Andrographis paniculata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. impactfactor.org [impactfactor.org]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Isolation and Identification of Andrographis paniculata (Chuanxinlian) and Its Biologically Active Constituents Inhibited Enterovirus 71-Induced Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Isolation and Identification of Andrographis paniculata (Chuanxinlian) and Its Biologically Active Constituents Inhibited Enterovirus 71-Induced Cell Apoptosis [frontiersin.org]

Preliminary Biological Screening of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological screening of the natural flavonoid, 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside. Isolated from medicinal plants such as Andrographis paniculata, this compound belongs to a class of phytochemicals renowned for their diverse pharmacological activities.[1] Due to a lack of direct experimental data on this specific molecule, this guide outlines a robust screening strategy based on established methodologies for evaluating flavonoids. It details experimental protocols for assessing its antioxidant, anti-inflammatory, and cytotoxic potential. Furthermore, it presents quantitative data from structurally analogous flavonoids to provide a comparative context for expected biological activity. This document serves as a foundational resource for researchers initiating investigations into the therapeutic potential of this and other related flavonoid glycosides.

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound is a flavone (B191248) glycoside that has been identified in plants like Andrographis paniculata, a herb with a long history of use in traditional medicine.[1] The preliminary biological screening of such novel natural products is a critical first step in the drug discovery and development process. This guide outlines a standard workflow for conducting such a screening, focusing on three key areas of bioactivity relevant to flavonoids: antioxidant capacity, anti-inflammatory effects, and cytotoxicity.

Predicted Biological Activities and Data from Analogous Compounds

For a comparative perspective, the following table summarizes the biological activities of structurally related flavonoids.

| Compound | Assay | Target/Cell Line | IC50 (µM) | Reference |

| Antioxidant Activity | ||||

| Scutellarein | DPPH Radical Scavenging | - | 16.84 | [2] |

| Scutellarin | DPPH Radical Scavenging | - | 17.56 | [2] |

| Scutellarein | ABTS Radical Scavenging | - | 3.00 | [2] |

| Scutellarin | ABTS Radical Scavenging | - | 3.53 | [2] |

| Cytotoxic Activity | ||||

| Apigenin (B1666066) | MTT Assay | HL60 (Leukemia) | 30 | [3] |

| Apigenin | MTT Assay | HeLa (Cervical Cancer) | 10 (at 72h) | [4] |

| Apigenin | MTT Assay | SiHa (Cervical Cancer) | 68 (at 72h) | [4] |

| Apigenin | MTT Assay | CaSki (Cervical Cancer) | 76 (at 72h) | [4] |

| Apigenin | MTT Assay | C33A (Cervical Cancer) | 40 (at 72h) | [4] |

| Apigenin | MTT Assay | BxPC-3 (Pancreatic Cancer) | 23 (at 24h), 12 (at 48h) | [5] |

| Apigenin | MTT Assay | PANC-1 (Pancreatic Cancer) | 71 (at 24h), 41 (at 48h) | [5] |

| Anti-Inflammatory Activity | ||||

| Hypolaetin-8-glucoside | Prostaglandin (B15479496) Formation | Sheep Seminal Vesicle Microsomes | Stimulatory Effect | [6] |

| Rutin (Quercetin-3-O-rutinoside) | Prostaglandin Formation | Sheep Seminal Vesicle Microsomes | Stimulatory Effect | [6] |

Experimental Protocols

A standard preliminary biological screening workflow for a novel flavonoid glycoside should include assessments of its antioxidant, anti-inflammatory, and cytotoxic properties.

Caption: Conceptual workflow for the preliminary biological screening of a novel compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). Store in an amber bottle in the dark.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the test compound and a positive control (e.g., ascorbic acid or Trolox).

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of each dilution of the test compound or positive control.

-

Add the DPPH solution to each well.

-

For the blank, use the solvent instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Collection and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentrations.

-

Anti-inflammatory Activity: Lipoxygenase (LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the lipoxygenase enzyme, which is involved in the inflammatory pathway.

Caption: Workflow for the lipoxygenase inhibition assay.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of lipoxygenase (e.g., from soybean) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

-

Prepare a substrate solution of linoleic acid.

-

Prepare a stock solution and serial dilutions of the test compound and a positive control (e.g., quercetin).

-

-

Assay Procedure:

-

In a cuvette or 96-well plate, add the enzyme solution and the test compound or positive control.

-

Incubate for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the linoleic acid substrate.

-

-

Data Collection and Analysis:

-

Immediately measure the change in absorbance at 234 nm over a set period using a spectrophotometer.

-

The percentage of lipoxygenase inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100 where Rate_control is the rate of reaction without the inhibitor and Rate_sample is the rate of reaction with the test compound.

-

Determine the IC50 value from the dose-response curve.

-

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Culture and Treatment:

-

Seed a suitable cancer cell line (e.g., HeLa, HepG2) in a 96-well plate at an appropriate density and allow the cells to attach overnight.

-

Prepare serial dilutions of the test compound and a positive control (e.g., doxorubicin).

-

Remove the old media from the cells and add the media containing the different concentrations of the test compound or control. Include untreated control wells.

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay Procedure:

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

-

Data Collection and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm.

-

The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) * 100

-

Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

-

Conclusion

This technical guide provides a framework for the preliminary biological screening of this compound. While direct experimental data for this specific compound is currently limited, the provided protocols for antioxidant, anti-inflammatory, and cytotoxicity assays offer a standardized approach for its evaluation. The data from structurally similar flavonoids suggest that this compound is a promising candidate for further investigation. The successful execution of these preliminary screens will be instrumental in elucidating the therapeutic potential of this compound and guiding future research in drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and Bio-Activity Evaluation of Scutellarein as a Potent Agent for the Therapy of Ischemic Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative Stress Triggered by Apigenin Induces Apoptosis in a Comprehensive Panel of Human Cervical Cancer-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavonoid apigenin modified gene expression associated with inflammation and cancer and induced apoptosis in human pancreatic cancer cells through inhibition of GSK-3β/NF-κB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Actions of flavonoids and the novel anti-inflammatory flavone, hypolaetin-8-glucoside, on prostaglandin biosynthesis and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Technical Guide to its Antioxidant Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside isolated from the medicinal plant Andrographis paniculata.[1][2] Flavonoids are a well-established class of natural compounds known for their diverse biological activities, including potent antioxidant effects. This technical guide provides a comprehensive overview of the potential antioxidant properties of this compound. While specific experimental data on the antioxidant capacity of this particular compound is not currently available in peer-reviewed literature, this document outlines the standard experimental protocols and potential signaling pathways that could be involved in its antioxidant activity, based on the known mechanisms of structurally similar flavonoids. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

Flavonoids are polyphenolic compounds that exhibit a wide range of biological effects, largely attributed to their antioxidant properties.[3][4] They can act as free radical scavengers, hydrogen donors, and metal chelators, and can modulate the activity of various enzymes involved in oxidative stress.[5] The glycosylation of flavonoids can influence their solubility, bioavailability, and biological activity.[6] this compound, found in Andrographis paniculata, possesses a chemical structure suggestive of antioxidant potential.[1][2] Further investigation into its specific activities is warranted for potential applications in drug development and nutraceuticals.

Quantitative Data on Antioxidant Activity

As of the date of this publication, specific quantitative data (e.g., IC50 values) from in vitro antioxidant assays for this compound are not available in the public domain. To facilitate future research and provide a template for data presentation, the following tables illustrate how such data would be structured.

Table 1: Radical Scavenging Activity

| Compound | Assay | IC50 (µg/mL) | IC50 (µM) | Positive Control (IC50) |

| This compound | DPPH | Data not available | Data not available | Ascorbic Acid (e.g., 5.0 µg/mL) |

| This compound | ABTS | Data not available | Data not available | Trolox (e.g., 3.5 µg/mL) |

IC50: The concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Ferric Reducing Antioxidant Power (FRAP) Assay

| Compound | FRAP Value (µM Fe(II)/mg) | Positive Control (FRAP Value) |

| This compound | Data not available | Quercetin (e.g., 2500 µM Fe(II)/mg) |

Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays that can be employed to evaluate the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From this, create a series of dilutions to determine the IC50 value.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the test compound at various concentrations.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance of the sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol (B145695) or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation: Prepare a series of dilutions of this compound.

-

Assay Procedure:

-

Add 1 mL of the diluted ABTS•+ solution to 1 mL of the test compound at various concentrations.

-

Incubate the mixture in the dark at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

-

Preparation of FRAP Reagent:

-

Prepare a 300 mM acetate (B1210297) buffer (pH 3.6).

-

Prepare a 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution in 40 mM HCl.

-

Prepare a 20 mM FeCl₃·6H₂O solution.

-

Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent.

-

Assay Procedure:

-

Add 50 µL of the test sample to 1.5 mL of the FRAP reagent.

-

Incubate the mixture at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and expressed as µM Fe(II) equivalents per milligram of the compound.

Potential Signaling Pathways in Antioxidant Activity

Flavonoids can exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators.[7][8] While the specific pathways modulated by this compound have not been elucidated, the following are key pathways commonly affected by structurally similar flavonoids.

Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) Pathway

The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). Many flavonoids are known to activate this pathway.[9]

NF-κB (Nuclear Factor-kappa B) Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Oxidative stress can activate NF-κB, leading to the transcription of pro-inflammatory genes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines. Flavonoids can inhibit the activation of NF-κB, thereby exerting anti-inflammatory and indirect antioxidant effects.[9]

Mandatory Visualizations

Experimental Workflows

Signaling Pathways

Conclusion

This compound presents a promising candidate for antioxidant research based on its flavonoid structure and its origin from a medicinally important plant. This technical guide provides the necessary framework for initiating a comprehensive evaluation of its antioxidant potential. The detailed experimental protocols for DPPH, ABTS, and FRAP assays, along with an overview of relevant signaling pathways such as Nrf2/ARE and NF-κB, offer a clear roadmap for researchers. Although specific quantitative data for this compound is currently lacking, the structured tables and diagrams provided herein will facilitate consistent data presentation and a deeper understanding of its potential mechanisms of action once experimental results become available. Future in vitro and in vivo studies are essential to fully characterize the antioxidant profile of this compound and to explore its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoids: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. gdc-0068.com [gdc-0068.com]

- 8. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5280functionalmed.com [5280functionalmed.com]

An In-depth Technical Guide on the Potential Therapeutic Uses of Flavonoid Glucosides: A Focus on Scutellarin as a Proxy for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the therapeutic uses, pharmacological activities, and mechanisms of action of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside. This compound is primarily available from chemical suppliers for research purposes, and its biological effects have not been extensively studied or reported.[1][2][3][4][][][7][8][9][10]

Given the absence of direct data, this guide will focus on the closely related and extensively researched flavonoid glycoside, Scutellarin (B1681692) . Scutellarin shares a similar flavonoid backbone and glycosidic linkage, making its well-documented therapeutic potential a valuable proxy for understanding the possible applications of this compound and other similar compounds. This guide is intended for researchers, scientists, and drug development professionals to explore the potential of this class of molecules.

Scutellarin, a flavonoid derived from plants like Scutellaria barbata and Erigeron breviscapus, has demonstrated a wide range of pharmacological effects, positioning it as a promising candidate for treating various chronic diseases.[11][12][13] Its therapeutic potential stems from its ability to modulate multiple biological pathways involved in oxidative stress, inflammation, apoptosis, and cell proliferation.[11]

Potential Therapeutic Applications of Scutellarin

Scutellarin has been investigated for its efficacy in a multitude of disease models, demonstrating significant protective and therapeutic effects.

-

Cerebrovascular and Neurodegenerative Diseases: Scutellarin is widely used in the clinical treatment of cerebral ischemia due to its anti-inflammatory, antioxidant, and vasodilatory properties.[12] It has shown neuroprotective effects in models of cerebral ischemia/reperfusion injury by suppressing oxidative stress and inflammatory responses.[14][15] Furthermore, it may offer therapeutic potential for neurodegenerative disorders.[11]

-

Cardiovascular Diseases: The compound exhibits cardioprotective effects by mitigating oxidative stress, inflammation, apoptosis, and fibrosis in the cardiovascular system.[11] It has been studied for its role in protecting against myocardial ischemia-reperfusion injury and atherosclerosis.[14][15]

-

Oncology: Scutellarin has demonstrated anti-tumor effects in various cancers, including glioma, breast cancer, lung cancer, renal cancer, and colon cancer.[12][13][15] Its mechanisms involve inhibiting cancer cell proliferation and migration, and inducing apoptosis.[14]

-

Metabolic Diseases: Research suggests that scutellarin could be beneficial in managing metabolic diseases like type 2 diabetes mellitus by improving oxidative stress, inflammation, and apoptosis in related complications such as diabetic cardiomyopathy and nephropathy.[14][15]

-

Anti-inflammatory and Antioxidant Effects: Across various studies, the anti-inflammatory and antioxidant activities of scutellarin are prominent, contributing significantly to its therapeutic effects in a wide range of conditions.[11]

Quantitative Data on the Bioactivity of Scutellarin

The following table summarizes the quantitative data from various in vitro and in vivo studies on Scutellarin. This data highlights its potency and efficacy in different experimental models.

| Activity | Model System | Key Findings | Reference |